molecular formula C9H12FNO2 B13616415 (s)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol

(s)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol

Cat. No.: B13616415
M. Wt: 185.20 g/mol
InChI Key: YHYPAFHKLFSIIH-MRVPVSSYSA-N
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Description

(s)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol is a chiral compound with the molecular formula C9H12FNO2 It is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-fluoro-2-methoxybenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the desired (s)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.

    Substitution: The fluoro and methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

(s)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (s)-2-Amino-2-(3-chloro-2-methoxyphenyl)ethan-1-ol
  • (s)-2-Amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol
  • (s)-2-Amino-2-(3-iodo-2-methoxyphenyl)ethan-1-ol

Uniqueness

(s)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. These differences can affect the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.

Biological Activity

(S)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol, also known as (S)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethanol, is a compound that has garnered attention for its potential biological activities. This article delves into its molecular characteristics, biological mechanisms, and relevant research findings.

Molecular Characteristics

  • Chemical Formula : C9H12FNO2
  • Molecular Weight : 185.20 g/mol
  • CAS Number : 1212981-84-4
  • Structure : The compound features a chiral center with an amino group, hydroxyl group, and a fluorinated aromatic ring that influences its biological interactions.

The biological activity of (S)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Studies have shown that this compound exhibits inhibitory effects on enzymes such as phospholipase A2. This inhibition can affect lipid metabolism and inflammatory responses, making it a candidate for anti-inflammatory therapies.
  • Receptor Binding : The presence of the amino and hydroxyl groups allows for hydrogen bonding with receptors, potentially influencing neurotransmitter systems. This suggests a role in modulating neurotransmission and could have implications for neurological disorders .
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess anticancer properties. For instance, modifications to its structure have been shown to enhance binding affinity to cancer cell targets, leading to increased cytotoxicity against specific cancer cell lines .

Case Studies

  • Anticancer Studies :
    • In vitro studies demonstrated that compounds similar to (S)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol exhibited significant cytotoxic effects against MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
    • The mechanism of action involved apoptosis induction through caspase activation pathways, highlighting its potential as an anticancer agent.
  • Neuropharmacological Effects :
    • Research has indicated that the compound may influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders. Its structural modifications can enhance receptor selectivity and efficacy .

Data Tables

PropertyValue
Molecular FormulaC9H12FNO2
Molecular Weight185.20 g/mol
CAS Number1212981-84-4
Biological ActivityEnzyme inhibition, anticancer activity
Study TypeFindings
Anticancer ActivityIC50 values < 15 μM against MCF-7 cells
Enzyme InteractionInhibition of phospholipase A2

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

(2S)-2-amino-2-(3-fluoro-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12FNO2/c1-13-9-6(8(11)5-12)3-2-4-7(9)10/h2-4,8,12H,5,11H2,1H3/t8-/m1/s1

InChI Key

YHYPAFHKLFSIIH-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=CC=C1F)[C@@H](CO)N

Canonical SMILES

COC1=C(C=CC=C1F)C(CO)N

Origin of Product

United States

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